molecular formula C8H14Cl2N2 B012667 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride CAS No. 111041-03-3

1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride

Cat. No.: B012667
CAS No.: 111041-03-3
M. Wt: 209.11 g/mol
InChI Key: DDMSKIKYADWREH-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H14Cl2N2 and its molecular weight is 209.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Piperidine Derivatives

Research by Vervisch et al. (2010) demonstrates the conversion of 2-(2-cyano-2-phenylethyl)aziridines into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. These piperidines were used for synthesizing stereodefined piperidine derivatives, showcasing their importance in chemical synthesis (Vervisch et al., 2010).

Potential in Fluorescent Probes for DNA Detection

A study by Perin et al. (2011) focused on the synthesis of novel benzimidazo[1,2-a]quinolines substituted with piperidine. These compounds were investigated as potential fluorescent probes for DNA detection, indicating the role of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride in creating novel DNA detection methods (Perin et al., 2011).

Applications in Organic Chemistry and Medicinal Chemistry

Bararjanian et al. (2010) conducted a study where piperidine was used in a three-component reaction for the synthesis of 2-aminopyrimidinones, which are important in organic and medicinal chemistry (Bararjanian et al., 2010).

Development of Anticancer Agents

El-Agrody et al. (2020) explored the synthesis of pyrano[3,2-c]chromene derivatives using piperidine as a catalyst. These compounds exhibited significant in vitro anticancer activity, indicating the potential of this compound in developing new anticancer agents (El-Agrody et al., 2020).

Synthesis of Heterocyclic Compounds

Pratap et al. (2007) reported the synthesis of triazaphenalenes and pyrimidines using piperidine-1-carbonitrile, demonstrating the chemical's versatility in synthesizing various heterocyclic compounds (Pratap et al., 2007).

Safety and Hazards

  • Safety Data Sheet : Refer to the MSDS for detailed safety information .

Properties

IUPAC Name

1-(2-chloroethyl)piperidine-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2.ClH/c9-3-6-11-4-1-8(7-10)2-5-11;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMSKIKYADWREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603033
Record name 1-(2-Chloroethyl)piperidine-4-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111041-03-3
Record name 1-(2-Chloroethyl)piperidine-4-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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